molecular formula C14H11N3O2 B2577010 N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide CAS No. 2094283-33-5

N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide

Cat. No.: B2577010
CAS No.: 2094283-33-5
M. Wt: 253.261
InChI Key: GSMAYSSQZFTBDO-UHFFFAOYSA-N
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Description

N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide is an organic compound with the molecular formula C14H11N3O2 This compound is characterized by the presence of two pyridine rings connected via an ether linkage and a but-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide typically involves the following steps:

    Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridin-3-ol with a suitable halogenated pyridine derivative under basic conditions to form the pyridin-3-yloxy intermediate.

    Coupling with But-2-ynamide: The pyridin-3-yloxy intermediate is then coupled with but-2-ynamide using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-[6-(pyridin-3-yloxy)pyridin-2-yl]but-2-ynamide: Similar structure but with a different position of the ether linkage.

    N-[6-(pyridin-2-yloxy)pyridin-3-yl]but-2-ynamide: Similar structure but with a different position of the pyridine rings.

Uniqueness

N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide is unique due to its specific arrangement of pyridine rings and the presence of the but-2-ynamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(6-pyridin-3-yloxypyridin-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-2-4-13(18)17-11-6-7-14(16-9-11)19-12-5-3-8-15-10-12/h3,5-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMAYSSQZFTBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CN=C(C=C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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